molecular formula C22H22BrOP B14619422 (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide CAS No. 60661-64-5

(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide

Cat. No.: B14619422
CAS No.: 60661-64-5
M. Wt: 413.3 g/mol
InChI Key: RAPJFZIPGSYOKB-UHFFFAOYSA-M
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Description

(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 2-methoxyprop-1-en-1-yl moiety, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-methoxyprop-1-en-1-yl bromide. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of phosphine or other reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, or alkoxides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various phosphonium salts with different anions.

    Oxidation Reactions: Phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Phosphine or other reduced species.

Scientific Research Applications

(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of phosphonium ylides, which are key intermediates in various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-ethyl)(triphenyl)phosphanium bromide
  • Triphenylpropargylphosphonium bromide
  • (1-Methyl-2-(methylidynesilyl)ethyl)(triphenyl)phosphanium bromide

Uniqueness

(2-Methoxyprop-1-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 2-methoxyprop-1-en-1-yl group differentiates it from other phosphonium salts, providing unique chemical and biological properties.

Properties

CAS No.

60661-64-5

Molecular Formula

C22H22BrOP

Molecular Weight

413.3 g/mol

IUPAC Name

2-methoxyprop-1-enyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1

InChI Key

RAPJFZIPGSYOKB-UHFFFAOYSA-M

Canonical SMILES

CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

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